Psoracorylifol A: Structural Architecture, Isolation Methodologies, and Pharmacological Profiling
Psoracorylifol A: Structural Architecture, Isolation Methodologies, and Pharmacological Profiling
Executive Summary
As a Senior Application Scientist specializing in natural product chemistry and drug discovery, I frequently encounter the challenge of isolating and characterizing complex secondary metabolites. Psoracorylifol A is a highly specialized meroterpenoid isolated from the seeds of Psoralea corylifolia L. (commonly known in traditional Chinese medicine as Buguzhi)[1]. Unlike its well-known analog bakuchiol, Psoracorylifol A features a unique bicyclic/monocyclic structural motif characterized by an oxane (tetrahydropyran) ring linked to a phenolic moiety[2]. This structural complexity endows it with potent, targeted antimicrobial properties, most notably against Helicobacter pylori[3].
This whitepaper provides an in-depth technical analysis of Psoracorylifol A, detailing its physicochemical properties, self-validating isolation protocols, structural elucidation logic, and pharmacological mechanisms.
Physicochemical Profiling & Structural Identity
Psoracorylifol A represents a paradigm of stereochemical complexity within plant-derived meroterpenoids. Its core structure comprises a p-disubstituted phenolic ring connected to a highly substituted oxane ring via a hydroxymethyl linker. The presence of four distinct chiral centers dictates its specific three-dimensional conformation, which is critical for its biological target binding[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name (IUPAC) | 4-[(S)-[(2S,3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol |
| Molecular Formula | C18H24O3 |
| Molecular Weight | 288.38 g/mol |
| Exact Mass | 288.1725 Da |
| Physical State | Solid / Powder |
| Botanical Source | Psoralea corylifolia L. (Seeds) |
Data synthesized from the Natural Products Atlas and KNApSAcK Metabolite Database[4][5].
Self-Validating Extraction and Isolation Protocol
In my experience overseeing natural product isolation pipelines, the primary bottleneck in meroterpenoid extraction is the co-elution of structurally analogous flavonoids and coumarins (e.g., psoralen and isopsoralen) present in P. corylifolia[6]. To circumvent this, the following step-by-step methodology employs a causality-driven, orthogonal purification strategy.
Step-by-Step Isolation Methodology
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Maceration & Primary Extraction:
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Action: Pulverize 10 kg of dried P. corylifolia seeds and extract with 95% Ethanol (EtOH) at room temperature for 72 hours.
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Causality: High-percentage ethanol ensures maximum solubilization of lipophilic meroterpenoids while leaving behind highly polar polysaccharides and proteins.
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Liquid-Liquid Partitioning:
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Action: Suspend the crude ethanolic extract in distilled water and partition successively with Petroleum Ether, Dichloromethane (DCM), and Ethyl Acetate (EtOAc).
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Causality: Psoracorylifol A partitions predominantly into the EtOAc fraction due to the moderate polarity imparted by its phenolic hydroxyl and oxane oxygen atoms.
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Silica Gel Column Chromatography (CC):
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Action: Subject the EtOAc fraction to normal-phase silica gel CC, eluting with a gradient of Chloroform/Methanol (from 100:0 to 80:20 v/v).
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Causality: Silica gel separates compounds based on hydrogen-bonding capacity. The gradient selectively elutes the meroterpenoids away from highly retained polymeric tannins.
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Size-Exclusion Chromatography:
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Action: Purify the target fractions using a Sephadex LH-20 column eluted with 100% Methanol.
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Causality: Sephadex LH-20 separates molecules by size and mild adsorption. This step is critical for stripping away residual coumarins (which have different molecular volumes) without irreversible binding to the stationary phase.
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Preparative RP-HPLC:
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Action: Perform final purification using Reversed-Phase HPLC (C18 column) with an Acetonitrile/Water gradient.
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Causality: RP-HPLC provides the theoretical plates required to separate Psoracorylifol A from its closely related isomers (Psoracorylifols B-E)[3], yielding >98% purity.
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Workflow for the isolation of Psoracorylifol A from Psoralea corylifolia.
Analytical Characterization (NMR, MS, X-Ray)
The structural elucidation of Psoracorylifol A requires a self-validating orthogonal approach. Relying solely on Nuclear Magnetic Resonance (NMR) can lead to misassigned stereocenters in complex oxane rings; thus, X-ray crystallography is non-negotiable for confirming absolute configuration[3].
Step-by-Step Elucidation Methodology
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High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):
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Action: Analyze the purified compound in negative ion mode to detect the [M-H]⁻ ion.
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Validation: Confirms the exact mass of ~288.1725 Da, locking in the molecular formula C18H24O3 and establishing the degree of unsaturation[5].
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1D and 2D NMR Spectroscopy:
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Action: Acquire ¹H, ¹³C, HSQC, and HMBC spectra using a 400 MHz or higher NMR spectrometer (e.g., Bruker AVANCE III)[7].
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Validation: HMBC correlations between the methine proton of the hydroxymethyl group and the aromatic carbons confirm the linkage between the oxane ring and the phenol moiety.
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Single-Crystal X-Ray Diffraction:
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Action: Grow single crystals via slow evaporation in a suitable solvent system (e.g., Methanol/DCM) and analyze using CuKα radiation.
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Validation: Anomalous dispersion of CuKα radiation unambiguously assigns the absolute configuration as (S, 2S, 3S, 6S), validating the relative stereochemistry proposed by NOESY NMR[3].
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Self-validating analytical workflow for Psoracorylifol A structural elucidation.
Pharmacological Significance: Anti-Helicobacter pylori Activity
Beyond its structural novelty, Psoracorylifol A has demonstrated significant in vitro antimicrobial activity, acting as a potent inhibitor against multiple strains of Helicobacter pylori (including ATCC 43504 and SSI)[8].
Table 2: Quantitative Bioactivity Profile
| Pathogen Target | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Helicobacter pylori | In Vitro Broth Microdilution | 12.5 – 25 μg/mL | [9],[10] |
Mechanism of Action (MoA) Logic
The exact bactericidal mechanism of meroterpenoids like Psoracorylifol A is multi-modal. The lipophilic oxane ring facilitates penetration through the bacterial outer membrane, while the phenolic hydroxyl group acts as a hydrogen bond donor, disrupting membrane integrity and inducing Reactive Oxygen Species (ROS) generation. Furthermore, recent cheminformatic and docking studies on structurally related phenolic compounds suggest competitive binding with histone-like DNA-binding proteins (Hup) in H. pylori, leading to nucleoid destabilization and rapid cell death[9][10].
Proposed antimicrobial signaling pathways of Psoracorylifol A against H. pylori.
References
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[4] Title: Compounds - Natural Products Atlas: Psoracorylifol A Source: npatlas.org URL:
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[1] Title: Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics Source: nih.gov (PMC) URL:
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[3] Title: Psoracorylifol A | CAS:879290-97-8 | Manufacturer ChemFaces Source: chemfaces.com URL:
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[6] Title: Genus Psoralea: A review of the traditional and modern uses, phytochemistry and pharmacology Source: nih.gov (PMC) URL:
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[2] Title: ZFIN ChEBI: Psoracorylifol A Source: zfin.org URL:
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[8] Title: RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION Source: bioinfopublication.org URL:
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[7] Title: New bakuchiol dimers from Psoraleae Fructus and their inhibitory activities on nitric oxide production Source: nih.gov (PMC) URL:
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[5] Title: C00048832 - KNApSAcK Metabolite Information Source: knapsackfamily.com URL:
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[9] Title: Epigallocatechin Gallate with Potent Anti-Helicobacter pylori Activity Binds Efficiently to Its Histone-like DNA Source: acs.org URL:
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[10] Title: Cheminformatic Characterization of Natural Antimicrobial Products for the Development of New Lead Compounds Source: semanticscholar.org URL:
Sources
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZFIN ChEBI: Psoracorylifol A [zfin.org]
- 3. Psoracorylifol A | CAS:879290-97-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. npatlas.org [npatlas.org]
- 5. KNApSAcK Metabolite Information - C00048832 [knapsackfamily.com]
- 6. Genus Psoralea: A review of the traditional and modern uses, phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New bakuchiol dimers from Psoraleae Fructus and their inhibitory activities on nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioinfopublication.org [bioinfopublication.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
